2-(2,2-Dimethylthiomorpholin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,2-dimethylthiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-8(2)6-10(3-4-12-8)5-7(9)11/h3-6H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLZOSQUQRHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594637-08-7 | |
| Record name | 2-(2,2-dimethylthiomorpholin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide typically involves the reaction of 2,2-dimethylthiomorpholine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
2-(2,2-Dimethylthiomorpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₈H₁₆N₂OS
- SMILES Notation : CC1(CN(CCS1)CC(=O)N)C
- InChIKey : GUDLZOSQUQRHCK-UHFFFAOYSA-N
The compound features a morpholine ring substituted with a dimethylthio group and an acetamide functionality, which contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
- Antitumor Activity : Investigations into its potential as an anticancer agent have shown promise in preclinical models.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Activity
In vitro assays were conducted to evaluate the cytotoxic effects of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-(2,2-Dimethylthiomorpholin-4-yl)acetamide can be compared with other thiomorpholine derivatives, such as:
2-(2,2-Dimethylthiomorpholin-4-yl)ethanol: This compound has a similar structure but contains an ethanol group instead of an acetamide group.
2-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid: This derivative has a propanoic acid group, which imparts different chemical properties and reactivity.
2-(2,2-Dimethylthiomorpholin-4-yl)methanol: This compound features a methanol group and is used in different chemical reactions and applications.
These comparisons highlight the unique properties of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide, making it a valuable compound in various research fields.
Biological Activity
2-(2,2-Dimethylthiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide
The compound is synthesized through a reaction involving 2,2-dimethylthiomorpholine and acetic anhydride or acetyl chloride. The reaction conditions typically involve heating under reflux to facilitate the formation of the acetamide linkage. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acetamides exhibit significant antimicrobial properties. For instance, a series of new hybrid compounds incorporating 2-mercaptobenzothiazole showed promising antibacterial activity against various strains including E. coli and S. aureus . The minimum inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited lower MIC values than standard antibiotics like levofloxacin.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2b | < 10 | E. coli |
| 2i | < 10 | S. aureus |
| Levofloxacin | 10 | Various |
Anticancer Activity
The anticancer potential of acetamide derivatives has also been explored. A study evaluated the cytotoxic effects of various acetamide compounds using MTT assays against cancer cell lines. Compounds were found to induce apoptosis in cancer cells, with varying degrees of efficacy compared to standard chemotherapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5 | 12 | HeLa |
| 7 | 15 | MCF-7 |
| Standard | 10 | Doxorubicin |
The biological activity of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide may be attributed to its interaction with specific biological targets. Molecular docking studies suggest that the compound can bind effectively to bacterial enzymes and cancer cell receptors, disrupting their normal functions and leading to cell death .
Case Studies
- Antibacterial Case Study : A study conducted on a series of acetamide derivatives demonstrated that compounds similar to 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide exhibited significant antibacterial activity in vitro. The study utilized agar diffusion methods to assess the effectiveness against multiple bacterial strains.
- Anticancer Case Study : In another investigation, the anticancer properties were evaluated in animal models where treated groups showed reduced tumor growth compared to control groups. The results indicated that the compound could potentially serve as an adjunct therapy in cancer treatment.
Q & A
Q. What are the key synthetic strategies for preparing 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide?
Methodological Answer: The synthesis typically involves coupling a thiomorpholine derivative with an acetamide precursor. Key steps include:
- Step 1: Reacting 2,2-dimethylthiomorpholine with a protected acetamide intermediate (e.g., bromoacetamide or activated ester) under nucleophilic substitution conditions.
- Step 2: Deprotection or functionalization using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (diisopropylethylamine) in DMF (dimethylformamide) to form the final acetamide bond .
- Purification: Column chromatography or recrystallization to isolate the product.
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Bromoacetamide, NaBH₃CN, MeOH, RT | Nucleophilic substitution |
| 2 | HATU, DIPEA, DMF, 4-isopropylaniline | Amide bond formation |
| 3 | LiOH, dioxane/water | Ester hydrolysis |
Q. Which analytical techniques are critical for characterizing 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide?
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., dimethyl groups on thiomorpholine) .
- LC-HRMS/MS: Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to rule out isomers .
- IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- X-ray Crystallography (if applicable): Resolves absolute configuration and crystal packing .
Pitfall Avoidance: Misassignment of regioisomers (e.g., ortho vs. meta substituents) can occur; orthogonal techniques like 2D NMR (COSY, HSQC) are essential .
Advanced Research Questions
Q. How can structural contradictions in derivatives of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide be resolved?
Methodological Answer:
- Case Study: A 2015 study misassigned a metabolite as the meta-isomer but later corrected it to the ortho-isomer using HRMS/MS and ¹H-NMR .
- Strategy:
- Use isotopic labeling to track reaction pathways.
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Employ NOESY to confirm spatial proximity of substituents.
Example Data Comparison Table:
| Isomer | ¹H-NMR δ (ppm) | HRMS [M+H]⁺ |
|---|---|---|
| Ortho | 7.25 (d, J=8 Hz) | 265.1234 |
| Meta | 7.15 (s) | 265.1234 |
Q. What computational approaches are used to predict the biological activity of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide derivatives?
Methodological Answer:
- Molecular Docking: Tools like AutoDock 4.2 or Schrödinger predict binding affinities to target enzymes (e.g., SARS-CoV-2 proteases). Use minimized 3D structures from crystallography or DFT optimization .
- MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over time.
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ) with activity data to guide synthesis .
Example Docking Parameters:
| Software | Grid Size | Scoring Function |
|---|---|---|
| AutoDock | 60×60×60 Å | Lamarckian GA |
Q. How is the toxicity profile of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide evaluated in preclinical studies?
Methodological Answer:
- In Vitro Assays: Ames test for mutagenicity (e.g., using Salmonella strains TA98/TA100) .
- In Vivo Models: Rodent studies assess acute toxicity (LD₅₀) and metabolite accumulation (e.g., M1/M2 sulfoxide derivatives) .
- Analytical Toxicology: LC-MS/MS quantifies metabolites in plasma/urine to identify toxicokinetic pathways .
Q. What strategies optimize the yield of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide in multi-step syntheses?
Methodological Answer:
- Reaction Monitoring: TLC or inline IR to track intermediate formation.
- Catalyst Screening: Test palladium or copper catalysts for coupling steps.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for amidation .
Yield Optimization Table:
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 85 |
| EDCI | CH₂Cl₂ | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
